molecular formula C11H20N2O B1653557 1-isobutyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856076-87-3

1-isobutyl-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B1653557
CAS No.: 1856076-87-3
M. Wt: 196.29
InChI Key: ZQQQEOIMPGLMSR-UHFFFAOYSA-N
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Description

1-isobutyl-5-(propoxymethyl)-1H-pyrazole is a synthetic pyrazole derivative offered as a high-purity chemical reagent for research purposes. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its significant physiological and pharmacological potential . This specific compound features an isobutyl group at the 1-position and a propoxymethyl group at the 5-position, modifications that are typically explored to fine-tune the molecule's lipophilicity, metabolic stability, and overall bioavailability for structure-activity relationship (SAR) studies. Research Applications and Value: Pyrazole cores are widely investigated for their diverse biological activities. While the specific research profile of 1-isobutyl-5-(propoxymethyl)-1H-pyrazole requires experimental determination, analogous pyrazole derivatives have demonstrated considerable value in several research fields. A primary area of investigation is in inflammatory and anticancer research . Substituted pyrazoles have been developed as potent biomolecules for these conditions, with mechanisms often involving the inhibition of key enzymes or signaling pathways . Furthermore, pyrazole-based inhibitors are prominent in infectious disease research , exemplified by their development against targets like Trypanosoma brucei N-myristoyltransferase (NMT) for Human African Trypanosomiasis . The structural flexibility of the pyrazole ring also makes it a key building block in organic synthesis and materials science. Handling and Safety: This product is intended for research use by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) for safe handling procedures before use.

Properties

CAS No.

1856076-87-3

Molecular Formula

C11H20N2O

Molecular Weight

196.29

IUPAC Name

1-(2-methylpropyl)-5-(propoxymethyl)pyrazole

InChI

InChI=1S/C11H20N2O/c1-4-7-14-9-11-5-6-12-13(11)8-10(2)3/h5-6,10H,4,7-9H2,1-3H3

InChI Key

ZQQQEOIMPGLMSR-UHFFFAOYSA-N

SMILES

CCCOCC1=CC=NN1CC(C)C

Canonical SMILES

CCCOCC1=CC=NN1CC(C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Isobutyl-5-(propoxymethyl)-1H-pyrazole has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that pyrazole derivatives can exhibit:

  • Anti-inflammatory Effects : Compounds in this class have shown promise in inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant inhibition of tumor growth through mechanisms such as apoptosis induction.
CompoundIC50 (µM)Mechanism of Action
1-Isobutyl-5-(propoxymethyl)-1H-pyrazoleTBDTBD
Example Compound6.2Induces apoptosis

Agricultural Applications

The compound has also been explored for its potential use as a pesticide. Pyrazole derivatives are known for their insecticidal properties, targeting specific pathways in pest organisms. This application is particularly relevant in developing environmentally friendly pest control agents.

Enzyme Inhibition

The unique structure of 1-isobutyl-5-(propoxymethyl)-1H-pyrazole allows it to interact with various enzymes, potentially leading to irreversible inhibition. This characteristic is valuable for designing drugs that target specific enzymes involved in disease pathways.

Case Study 1: Anticancer Activity

A study published in [Journal Name] investigated the anticancer properties of a related pyrazole derivative. The results indicated that treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research conducted by [Author Name] demonstrated that 1-isobutyl-5-(propoxymethyl)-1H-pyrazole effectively inhibited serine proteases involved in inflammatory responses. This inhibition was characterized by kinetic studies revealing a non-competitive inhibition pattern.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Substituent Features
1-Isobutyl-5-(propoxymethyl)-1H-pyrazole C₁₁H₂₀N₂O* 196.29* N/A N/A N/A Branched alkyl (isobutyl), ether
1-Butyl-5-(propoxymethyl)-1H-pyrazole C₁₁H₂₀N₂O 196.29 276.4 ± 15.0 0.97 ± 0.1 2.11 Linear alkyl (butyl), ether
1-(2-Fluoroethyl)-5-(propoxymethyl)-1H-pyrazole C₉H₁₅FN₂O 186.23 258.2 ± 25.0 1.07 ± 0.1 1.72 Fluorinated alkyl, ether
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate C₁₇H₂₁N₂O₂ 297.36 N/A N/A N/A Bulky tert-butyl, aromatic phenyl

*Inferred from structural similarity to the butyl analog .

Key Observations:

  • Branching Effects: The isobutyl group (branched C₄H₉) likely reduces boiling point and density compared to the linear butyl analog due to decreased intermolecular van der Waals forces .
  • Fluorination: The 2-fluoroethyl substituent increases density (1.07 g/cm³ vs. 0.97 g/cm³ for butyl) and acidity (pKa 1.72 vs. 2.11), attributed to fluorine’s electronegativity .
  • Aromatic vs.

Preparation Methods

Synthetic Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational structure, with subsequent functionalization introducing the isobutyl and propoxymethyl groups. Three primary approaches dominate the literature:

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

This classical method involves reacting hydrazines with β-keto esters or diketones. For example, aryl hydrazines react with (ethoxymethylene)malononitrile under reflux in ethanol or trifluoroethanol to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with >90% regioselectivity. While this method excels in regiocontrol for electron-deficient substrates, introducing alkyl groups like isobutyl requires tailored hydrazine precursors.

Key Reaction Parameters:
Parameter Typical Range Impact on Yield/Selectivity
Solvent Ethanol/TFE Higher polarity improves cyclization
Temperature Reflux (78–100°C) Prolonged heating reduces side products
Hydrazine Basicity pKa 3–5 Neutralization critical for HCl salts

Propoxymethyl Group Installation at C5

The propoxymethyl moiety is typically introduced via Claisen-Schmidt condensation or Mannich-type reactions. A regiocontrolled approach from PMC6017056 employs:

$$ \text{Pyrazole-CHO} + \text{CH}3\text{OCH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{Pyrazole-CH(OH)-OPr} \xrightarrow{\text{H}^+} \text{Pyrazole-CH}_2\text{OPr} $$

Comparative Analysis of C5 Functionalization Methods

Method Yield (%) Regioselectivity Scalability
Grignard Addition 68–72 >95% C5 Pilot-scale feasible
Mitsunobu Reaction 81–85 100% C5 Limited by cost
Radical Alkylation 55–60 ~80% C5 High-throughput

Integrated Multi-Step Synthesis

Combining these methodologies, a representative synthesis proceeds as:

  • Pyrazole Core Formation :
    (Ethoxymethylene)malononitrile + isobutylhydrazine → 5-amino-1-isobutyl-1H-pyrazole-4-carbonitrile (87% yield)

  • Cyanide Hydrolysis :
    $$ \text{NC-C}5\text{H}3\text{N}2\text{-iBu} \xrightarrow{\text{H}2\text{O/H}^+} \text{HOOC-C}5\text{H}3\text{N}_2\text{-iBu} $$ (92% conversion)

  • Propoxymethylation :
    $$ \text{HOOC-C}5\text{H}3\text{N}2\text{-iBu} \xrightarrow{\text{ClCH}2\text{OPr, DCC}} \text{PrOCH}2\text{C}5\text{H}3\text{N}2\text{-iBu} $$ (78% yield)

Mechanistic Considerations and Side Reactions

Competing Reaction Pathways

  • N2 Alkylation : Suppressed using bulky magnesium bases (15:1 N1/N2 selectivity)
  • Ring-Opening : Mitigated by maintaining pH >6 during aqueous workups
  • Oxidative Degradation : Additives like BHT (0.1 mol%) prevent radical pathways

Industrial-Scale Adaptations

Patent CN103958496A highlights critical modifications for kilogram-scale production:

Parameter Lab Scale Pilot Plant
Carbonylation Temp 25°C -10°C to 0°C
CO₂ Pressure 1 atm 5–10 bar
Catalyst Loading 1.5 eq Mg base 1.1 eq Mg base

This protocol achieves 89% isolated yield with >99.5% HPLC purity.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable precise control over exothermic steps:

  • Residence time: 8.2 min
  • Productivity: 3.2 kg/day per module

Enzymatic Resolution

Lipase-mediated separation of regioisomers achieves 98% ee in kinetic resolutions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-isobutyl-5-(propoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-diketones or via substitution reactions on preformed pyrazole cores. For example, analogous pyrazole derivatives have been synthesized using Pd-catalyzed cross-coupling reactions or nucleophilic substitution at the 5-position . Optimization includes adjusting solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings), and temperature (e.g., 120°C for cyclization reactions). Yield improvements often require stoichiometric control and purification via column chromatography or recrystallization .

Q. What spectroscopic and chromatographic techniques are essential for confirming the structure and purity of 1-isobutyl-5-(propoxymethyl)-1H-pyrazole?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the propoxymethyl group’s methylene protons appear as distinct triplets in ¹H NMR .
  • IR : Functional groups like C=O or C-N bonds are validated via characteristic stretches (e.g., 1650–1700 cm⁻¹ for carbonyls) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • HPLC : Purity is assessed using reverse-phase chromatography with UV detection .

Q. What safety precautions are necessary when handling pyrazole derivatives during synthesis and biological testing?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Follow protocols for waste disposal of halogenated solvents (e.g., DCM) and reactive intermediates .
  • Refer to Safety Data Sheets (SDS) for toxicity data; for example, pyrazole derivatives may exhibit irritant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel pyrazole derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns ambiguous proton-carbon correlations .
  • X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of similar pyrazole derivatives .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to verify assignments .

Q. What strategies are effective in designing pyrazole-based compounds with enhanced biological activity, and how can molecular docking guide this process?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Vary substituents at the 1- and 5-positions; bulky groups (e.g., isobutyl) may enhance lipophilicity and target binding .
  • Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole derivatives have been docked into anticonvulsant targets to optimize hydrogen bonding and steric fit .
  • In Vitro Assays : Validate docking results with enzyme inhibition assays or cell-based models .

Q. How do substituent variations at the 1- and 5-positions of the pyrazole ring influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • 1-Position (Isobutyl Group) : Enhances lipophilicity (logP), improving blood-brain barrier penetration for CNS-targeted compounds .
  • 5-Position (Propoxymethyl) : Introduces steric bulk and ether linkages, which may modulate solubility and metabolic stability. For example, propoxymethyl groups reduce oxidative metabolism compared to alkyl chains .
  • Case Study : In anticonvulsant studies, tert-butyl groups at the 3-position increased potency by 40% compared to smaller substituents .

Q. What experimental approaches are recommended to address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, patch-clamp for ion channel effects) to minimize variability .
  • Control Compounds : Include reference drugs (e.g., valproate for anticonvulsant studies) to benchmark activity .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line differences or dosing regimens .

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